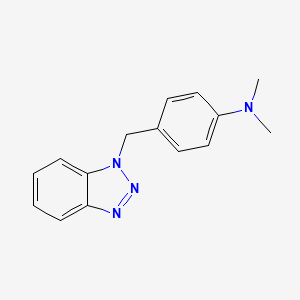
2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid” is a chemical compound that is used in the manufacturing of cephalosporin drugs . It is an intermediate in the production of cefotiam .
Synthesis Analysis
The synthesis of this compound involves the condensation of chloro or bromo acetyl acetic acid ethyl ester with thiourea, followed by hydrolysis . This process results in the formation of the compound in a light-stable form, high purity, and good yields .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C13H14N2O2S . The molecular weight of the compound is 262.33 .Chemical Reactions Analysis
The chemical reactions involving this compound primarily include its synthesis from chloro or bromo acetyl acetic acid ethyl ester and thiourea . The reaction with thiourea results in the formation of the compound in its ethyl ester form, which is then hydrolyzed to yield the final product .Physical And Chemical Properties Analysis
The compound is a solid . Its InChI code is 1S/C13H14N2O2S/c1-2-9-3-5-10 (6-4-9)14-13-15-11 (8-18-13)7-12 (16)17/h3-6,8H,2,7H2,1H3, (H,14,15) (H,16,17) .Applications De Recherche Scientifique
Stereochemistry and Synthesis
The stereochemistry of new 2-substituted 4-thiazolidine acetic acids, derived from reactions involving isopropylidene-protected β-homopenicillamine, has been extensively studied. These compounds are noted for their high diastereoselectivity, with configurations assigned via NMR-analysis. This research has implications for the design and synthesis of stereochemically complex molecules (Martens et al., 1991).
Chemical Modifier for Antibiotics
Another application involves the efficient synthesis of derivatives that act as chemical modifiers for cephalosporin antibiotics. For instance, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a derivative, has been synthesized and structurally characterized, highlighting its potential in antibiotic modification (Kanai et al., 1993).
Antimicrobial Activity
The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been evaluated. These compounds demonstrate weak to moderate antibacterial and antifungal activities, with specific derivatives showing activity against Gram-positive bacteria like Staphylococcus aureus. This suggests their potential use in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Organic Synthesis Methodologies
Research has also delved into the development of versatile reagents and methodologies for organic synthesis. For example, 1-Isocyano-2-dimethylamino-alkenes have been identified as multifunctional reagents, with protocols established for the assembly of complex molecules, including highly substituted thiazoles (Dömling & Illgen, 2004).
Novel Compound Synthesis
There's ongoing research into the synthesis of novel compounds with potential applications in drug development and material science. For example, novel approaches to pyrrolo[2,1-b]thiazoles have been explored, leading to the preparation of derivatives with potential pharmaceutical applications (Tverdokhlebov et al., 2003).
Crystal Structure Analysis
Furthermore, crystal structure analysis has been employed to better understand the molecular structure of compounds like febuxostat in combination with acetic acid. Such studies provide insights into molecular interactions and can guide the design of new drugs (Wu et al., 2015).
Safety and Hazards
The compound is classified under GHS07 for safety and hazards . It has hazard statements H302 - H413, indicating that it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Target of Action
It’s known that 2-aminothiazole derivatives have been associated with anticancer drug discovery . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been found to exhibit their anticancer activity through various mechanisms, including dna intercalation, apoptosis induction, angiogenesis inhibition, and multiple enzyme target inhibition .
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biochemical pathways related to cancer progression and survival .
Pharmacokinetics
The water solubility of similar compounds suggests that they may have good bioavailability .
Result of Action
2-aminothiazole derivatives have been associated with the inhibition of cancer cell proliferation and the induction of apoptosis .
Propriétés
IUPAC Name |
2-[2-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-6(2)11-8(13)4-9-12-7(5-16-9)3-10(14)15/h5-6H,3-4H2,1-2H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWLZSRVOJOGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=NC(=CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2929399.png)

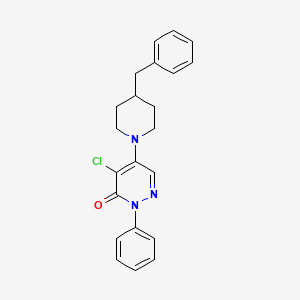
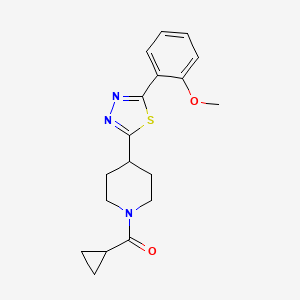

![2-Methyl-3-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2929404.png)
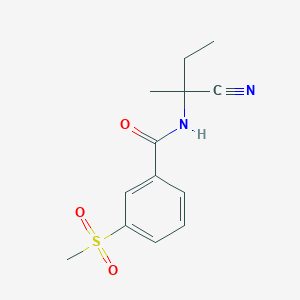
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2929410.png)
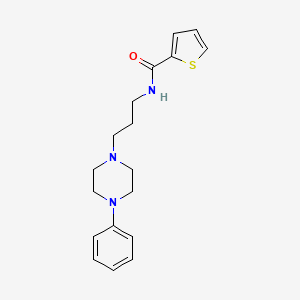
![5-(3-chlorophenyl)-1-(2-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2929415.png)
![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)
